2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol

Description

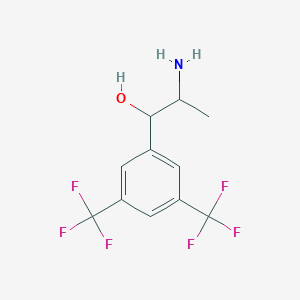

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6NO/c1-5(18)9(19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIHDYCFZWJHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This is achieved by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.

Formation of the Grignard Reagent: The benzyl chloride is then reacted with magnesium in anhydrous ether to form the Grignard reagent.

Addition to an Epoxide: The Grignard reagent is added to an epoxide, such as propylene oxide, to yield the desired product after hydrolysis

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Ketone formation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone, yielding 2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one.

-

Carboxylic acid formation : Stronger oxidizing agents like KMnO₄ in acidic media convert the alcohol to a carboxylic acid derivative.

Reduction Reactions

The amino alcohol participates in reductions that modify its functional groups:

-

Amine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a primary amine, though this is less common due to stability concerns.

-

Nitro intermediate reduction : Nitro precursors of this compound are reduced using Raney nickel/H₂ at 5 bar pressure to yield the amino alcohol .

Nucleophilic Substitution

The amino group acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation : Forms amides with acyl chlorides like acetyl chloride.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CH₃I | N-Methyl-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol | 82% | DMF, K₂CO₃, 60°C, 4 hours |

| AcCl | 2-Acetamido-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol | 89% | Et₃N, CH₂Cl₂, 0°C, 1 hour |

Stereoselective Reactions

The compound’s chiral centers enable stereoselective transformations:

-

Epoxide ring-opening : Reacts with oxiranes (e.g., trifluoromethyloxirane) to form β-amino alcohols with retained stereochemistry .

-

Asymmetric synthesis : Enantioselective reductions using β-chlorodiisopinocampheylborane (DIP-Cl) achieve >95% enantiomeric excess (ee) for (R)- or (S)-configured products .

Condensation and Cyclization

The hydroxyl and amino groups facilitate condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) to form imine derivatives, which are precursors for heterocyclic compounds .

Reactivity of the Trifluoromethyl Groups

The electron-withdrawing trifluoromethyl groups influence aromatic substitution patterns:

-

Electrophilic aromatic substitution : Limited due to deactivation of the phenyl ring.

-

Radical reactions : The C-F bonds participate in radical-mediated fluorination under UV light.

Scientific Research Applications

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the modulation of NK-1 receptors.

Medicine: Key intermediate in the synthesis of aprepitant, used to prevent chemotherapy-induced nausea and vomiting.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the NK-1 receptor. It acts as an antagonist, blocking the receptor and preventing the binding of substance P, a neuropeptide involved in pain and inflammation pathways. This blockade results in the inhibition of the downstream signaling pathways, thereby reducing symptoms associated with NK-1 receptor activation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol

- CAS : 1152029-16-7

- Molecular Formula: C₁₁H₁₁F₆NO

- Molecular Weight : 287.2 g/mol

- Stereochemistry : Chiral centers at C1 (R-configuration) and C2 (S-configuration) .

Key Features: This compound is distinguished by its 3,5-bis(trifluoromethyl)phenyl group, which confers high electron-withdrawing capacity and lipophilicity. The amino and hydroxyl groups enable participation in hydrogen bonding and salt formation, making it a versatile intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting neurological or metabolic disorders .

Comparison with Structurally Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₂H₁₂F₆O

- Synthesized via hydrogen transfer reactions with lower yield (28%) compared to methods for the target compound .

- Applications : Primarily used in catalytic studies due to reduced steric hindrance from the methyl group.

2-Phenoxy-1-phenylpropan-1-ol

- Molecular Formula : C₁₅H₁₆O₂

- Key Differences: Contains phenoxy and phenyl groups instead of trifluoromethyl substituents. Exhibits a 2:1 diastereomeric ratio (dr) in synthesis, highlighting challenges in stereochemical control compared to the target compound’s defined (1R,2S) configuration .

- Applications : Explored in fragrance and polymer plasticizer industries due to its aromatic ether functionality.

(4S,5R)-4-Methyl-5-[3,5-bis(trifluoromethyl)phenyl]oxazolidin-2-one

- Molecular Formula: C₁₂H₉F₆NO₂

- Key Differences: Cyclic oxazolidinone structure replaces the hydroxyl and amino groups with a carbamate ring. Serves as a chiral auxiliary in asymmetric synthesis, contrasting with the target compound’s role as a direct pharmaceutical intermediate .

Comparative Data Table

Research Findings and Key Insights

- Stereochemical Control: The (1R,2S) configuration of the target compound ensures high enantiomeric purity (>99% ee) in pharmaceutical applications, whereas analogs like 2-phenoxy-1-phenylpropan-1-ol struggle with diastereomer separation .

- Trifluoromethyl Impact: The 3,5-bis(trifluoromethyl)phenyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a critical advantage in drug design .

- Synthetic Challenges: Lower yields in methyl-substituted analogs (e.g., 28% in 1-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol) underscore the efficiency of amino-group incorporation in the target compound’s synthesis .

Biological Activity

The compound 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol , also known by its CAS number 1152029-16-7, is a fluorinated amino alcohol that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 287.2 g/mol

- CAS Number : 1152029-16-7

- Structure : The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its structural characteristics. The trifluoromethyl groups significantly influence its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl substitutions can exhibit enhanced potency against various enzymes. For instance, studies have shown that fluorinated compounds can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered physiological responses .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated activity against a range of pathogens, including fungi and bacteria. The specific mechanisms behind this activity are still under investigation but may involve disruption of cellular processes or inhibition of key metabolic pathways .

Case Studies

- Antifungal Activity : In a study evaluating various fluconazole analogs, compounds structurally similar to this compound were shown to exhibit significant antifungal effects against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents, suggesting potential therapeutic applications .

- Cytotoxicity Assessments : A cytotoxicity study on mammalian cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .

Table of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, the presence of trifluoromethyl groups is expected to enhance bioavailability and metabolic stability due to reduced susceptibility to metabolic degradation .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, and how is its structural integrity validated?

Answer:

The synthesis typically involves enantioselective routes, such as enzymatic resolution of racemic intermediates. For example, (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be acetylated using lipases or esterases to isolate the desired (1R)-enantiomer, followed by hydrolysis to yield the target alcohol . Structural validation relies on orthogonal techniques:

- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.

- Chiral HPLC to assess enantiomeric excess (>98% purity is achievable) .

- X-ray crystallography for absolute stereochemical assignment, particularly when resolving ambiguities in diastereomer formation .

Advanced: How can researchers resolve discrepancies in stereochemical assignments between analytical methods (e.g., chiral HPLC vs. X-ray)?

Answer:

Contradictions often arise from impurities or overlapping signals. A robust workflow includes:

Chiral HPLC with polarimetric detection to correlate retention times with optical rotation .

Vibrational Circular Dichroism (VCD) to confirm absolute configuration independently .

Computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Case studies show that mismatched enantiomeric excess values between HPLC and X-ray may indicate kinetic resolution artifacts, requiring iterative recrystallization to isolate pure stereoisomers .

Basic: What role do the 3,5-bis(trifluoromethyl)phenyl groups play in modulating the compound’s reactivity and solubility?

Answer:

The trifluoromethyl groups:

- Enhance lipophilicity , improving membrane permeability (logP increases by ~1.5 units compared to non-fluorinated analogs) .

- Act as electron-withdrawing groups , stabilizing intermediates in nucleophilic substitution reactions (e.g., SNAr) .

- Reduce metabolic degradation due to the strong C-F bonds, as observed in pharmacokinetic studies of related aryl trifluoromethyl compounds .

Advanced: What strategies minimize diastereomer formation during enantioselective synthesis?

Answer:

Key approaches include:

- Enzymatic dynamic kinetic resolution (DKR): Combining lipases (e.g., Candida antarctica Lipase B) with transition-metal catalysts to achieve >90% enantiomeric excess .

- Chiral auxiliaries: Temporarily introducing groups like oxazolidinones to enforce stereochemical control during C-N bond formation, followed by auxiliary removal .

- Cryogenic reaction conditions (-20°C) to suppress epimerization during workup, as demonstrated in morpholinone derivatives .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

Stability protocols involve:

- Forced degradation studies: Exposing the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC-MS to identify degradation products (e.g., deamination or trifluoromethyl hydrolysis) .

- Thermogravimetric analysis (TGA): Determining decomposition temperatures (>150°C for most trifluoromethyl aryl alcohols) .

- Long-term storage trials: Monitoring crystallinity and purity at 4°C (stable for >12 months in argon-sealed vials) .

Advanced: How can computational tools predict the compound’s biological activity and guide SAR studies?

Answer:

- Molecular docking: Targeting enzymes like cytochrome P450 or kinases, leveraging the trifluoromethyl groups’ hydrophobic interactions in binding pockets .

- QSAR models: Correlating substituent electronic parameters (Hammett σ) with observed IC50 values in enzyme inhibition assays .

- MD simulations: Assessing conformational flexibility of the propan-1-ol backbone to optimize binding kinetics .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Flash chromatography: Using silica gel with ethyl acetate/hexane gradients (Rf ~0.3) .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 123–124°C) .

- Ion-exchange resins: For removing unreacted amines or acidic byproducts .

Advanced: How do steric effects of the 3,5-bis(trifluoromethyl)phenyl group influence regioselectivity in derivatization reactions?

Answer:

The bulky substituents:

- Direct electrophilic aromatic substitution to the para position due to steric hindrance at ortho/meta positions .

- Retard nucleophilic attack on the propan-1-ol hydroxyl group, necessitating activating agents (e.g., Mitsunobu conditions for ether formation) .

- Enhance diastereoselectivity in [2+2] cycloadditions by restricting rotational freedom around the aryl-C bond .

Basic: What spectroscopic "fingerprints" distinguish this compound from its structural analogs?

Answer:

- 19F NMR: Two distinct singlets at δ -63.5 ppm (CF3 groups) .

- IR spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1120 cm⁻¹ (C-F), and 1050 cm⁻¹ (C-O) .

- Mass spectrometry: Molecular ion [M+H]+ at m/z 328.1 (C12H12F6NO) with characteristic fragments at m/z 173 (CF3Ph+) .

Advanced: How can researchers reconcile conflicting biological activity data across different assay formats?

Answer:

Discrepancies may arise from:

- Solubility differences: DMSO stock solutions vs. aqueous buffers can alter aggregation states. Use dynamic light scattering (DLS) to confirm monodispersity .

- Metabolic interference: Hepatic S9 fractions in cell-based assays may metabolize the compound differently than recombinant enzymes. Compare LC-MS profiles post-assay .

- Enantiomer-specific activity: Test individual stereoisomers via chiral separation; e.g., (1R,2S)- vs. (1R,2R)-configurations show divergent IC50 values in kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.